methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate
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Overview
Description
“PMID28454500-Compound-13” is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a crucial enzyme that plays a significant role in cellular energy homeostasis. This compound has garnered attention due to its potential therapeutic applications in metabolic disorders, including diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID28454500-Compound-13” involves multiple steps, starting from commercially available starting materials. The key steps include:
- Formation of an intermediate through a series of condensation reactions.
- Cyclization of the intermediate to form the core structure.
- Functionalization of the core structure to introduce specific substituents.
Industrial Production Methods: Industrial production of “PMID28454500-Compound-13” typically involves optimizing the reaction conditions to maximize yield and purity. This includes:
- Using high-purity reagents and solvents.
- Controlling reaction temperature and time.
- Employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: “PMID28454500-Compound-13” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
“PMID28454500-Compound-13” has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of AMP-activated protein kinase.
Biology: Investigated for its effects on cellular metabolism and energy homeostasis.
Medicine: Explored as a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Industry: Potential applications in the development of new drugs targeting metabolic pathways
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-13” involves the activation of AMP-activated protein kinase (AMPK). This activation occurs through:
Allosteric Activation: The compound binds to a specific site on the AMPK enzyme, causing a conformational change that activates the enzyme.
Protection Against Dephosphorylation: The compound protects AMPK from dephosphorylation, thereby maintaining its active state.
Molecular Targets and Pathways: The primary molecular target is the AMPK enzyme, which regulates various metabolic pathways, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis .
Comparison with Similar Compounds
“PMID28454500-Compound-13” is unique compared to other similar compounds due to its selectivity and potency in activating AMP-activated protein kinase. Similar compounds include:
Compound-10: Another AMPK activator with different selectivity and potency.
Compound-11: A structurally similar compound with varying effects on AMPK activation.
Compound-12: Another related compound with distinct pharmacological properties .
Properties
Molecular Formula |
C32H43NO5 |
---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
methyl (4aS,6aS,6bR,8aR,12aS,14aS)-11-cyano-14a-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-3,4,5,6,7,8,8a,14b-octahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C32H43NO5/c1-26(2)11-13-31(25(36)38-8)14-12-30(7)29(6)10-9-20-27(3,4)24(35)19(18-33)16-28(20,5)21(29)15-23(34)32(30,37)22(31)17-26/h15-16,20,22,37H,9-14,17H2,1-8H3/t20-,22?,28-,29+,30-,31-,32+/m0/s1 |
InChI Key |
QBHNHKNDTFTWNV-BTIYJVALSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@](C1=CC(=O)[C@]4([C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)O)(C=C(C(=O)C3(C)C)C#N)C |
Canonical SMILES |
CC1(CCC2(CCC3(C4(CCC5C(C(=O)C(=CC5(C4=CC(=O)C3(C2C1)O)C)C#N)(C)C)C)C)C(=O)OC)C |
Origin of Product |
United States |
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